molecular formula C9H19ClN2O4S B3110571 Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride CAS No. 1803570-09-3

Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride

Cat. No.: B3110571
CAS No.: 1803570-09-3
M. Wt: 286.78 g/mol
InChI Key: ZDVLKTKBTNKOTR-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride is a chemical compound with the molecular formula C9H19ClN2O4S It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride typically involves the reaction of piperidine derivatives with sulfonyl chlorides and subsequent esterification. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to the compound .

    Sulfonyl Chlorides: Compounds that share the sulfonyl functional group.

    Aminomethyl Derivatives: Compounds with similar aminomethyl groups.

Uniqueness

Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[4-(aminomethyl)piperidin-1-yl]sulfonylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S.ClH/c1-15-9(12)7-16(13,14)11-4-2-8(6-10)3-5-11;/h8H,2-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVLKTKBTNKOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)N1CCC(CC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803570-09-3
Record name Acetic acid, 2-[[4-(aminomethyl)-1-piperidinyl]sulfonyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803570-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride
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Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride
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Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride
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Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride
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Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride
Reactant of Route 6
Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride

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